![molecular formula C35H24 B14179420 2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene] CAS No. 928704-87-4](/img/structure/B14179420.png)
2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] is a chemical compound known for its unique spiro structure, which incorporates a cyclopropane ring fused to a fluorene core with naphthalene substituents at the 2’ and 7’ positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] typically involves a multi-step process. One common method starts with the preparation of the fluorene core, followed by the introduction of the cyclopropane ring and the attachment of the naphthalene groups. Key steps may include:
Formation of the Fluorene Core: This can be achieved through various methods, such as the Friedel-Crafts alkylation of biphenyl with a suitable alkyl halide.
Attachment of Naphthalene Groups: This step often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce the naphthalene substituents at the desired positions.
Industrial Production Methods
While specific industrial production methods for 2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, scaling up the reactions, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced fluorene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Reduced fluorene derivatives
Substitution: Nitro, sulfonyl, or halogenated naphthalene derivatives
Applications De Recherche Scientifique
2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] has several scientific research applications, particularly in the field of organic electronics:
Organic Light-Emitting Diodes (OLEDs): The compound is used as a host material in OLEDs due to its high thermal stability and excellent electroluminescent properties.
Photovoltaic Devices: It can be employed in the active layers of organic photovoltaic cells, contributing to efficient light absorption and charge transport.
Field-Effect Transistors (FETs): The compound’s unique structure makes it suitable for use in organic FETs, where it can enhance charge carrier mobility and device performance.
Mécanisme D'action
The mechanism by which 2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] exerts its effects in optoelectronic devices involves several key factors:
Thermal Stability: The rigid spiro structure enhances the thermal stability of the compound, making it suitable for high-temperature processing and operation.
Electroluminescence: The compound’s ability to host various phosphorescent emitters allows for efficient energy transfer and high electroluminescent efficiency in OLEDs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spiro compound with a fluorene core, known for its use in OLEDs and similar optoelectronic applications.
Spiro[cyclopentane-1,9’-fluorene]: A related compound with a cyclopentane ring instead of a cyclopropane ring, used in similar applications but with different electronic properties.
Uniqueness
2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] is unique due to its specific combination of a cyclopropane ring and naphthalene substituents, which confer distinct electronic and thermal properties. This makes it particularly suitable for high-performance optoelectronic devices, where stability and efficiency are critical .
Propriétés
Numéro CAS |
928704-87-4 |
|---|---|
Formule moléculaire |
C35H24 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
2',7'-dinaphthalen-1-ylspiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C35H24/c1-3-11-27-23(7-1)9-5-13-29(27)25-15-17-31-32-18-16-26(22-34(32)35(19-20-35)33(31)21-25)30-14-6-10-24-8-2-4-12-28(24)30/h1-18,21-22H,19-20H2 |
Clé InChI |
INVGSJYXSHJREI-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C3=C(C=CC(=C3)C4=CC=CC5=CC=CC=C54)C6=C2C=C(C=C6)C7=CC=CC8=CC=CC=C87 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]](/img/structure/B14179339.png)
![1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14179344.png)
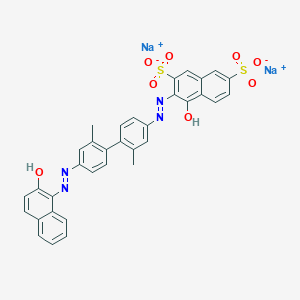

![2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14179364.png)
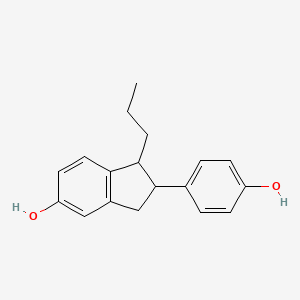

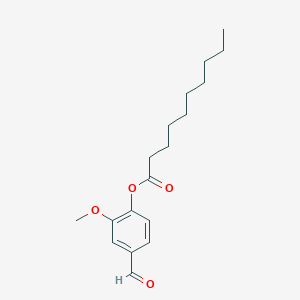
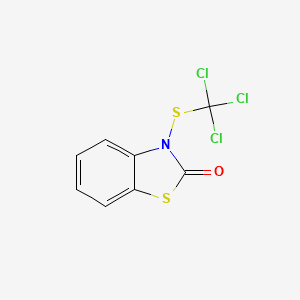
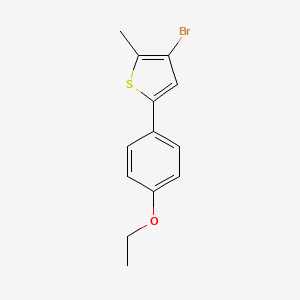

![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
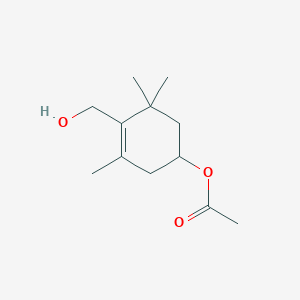
![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
